molecular formula C17H18N2O3 B15006420 N-ethyl-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide

N-ethyl-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide

Cat. No.: B15006420
M. Wt: 298.34 g/mol
InChI Key: NQHWLRUWOCFEQH-UHFFFAOYSA-N
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Description

N-ETHYL-5,5-DIMETHYL-2,3-DIOXO-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-1-CARBOXAMIDE is a complex organic compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery. The structure of this compound includes a pyrroloisoquinoline core, which is a fused ring system containing both pyrrole and isoquinoline moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-5,5-DIMETHYL-2,3-DIOXO-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-1-CARBOXAMIDE typically involves multiple steps, including cyclization, ring annulation, and functional group modifications. Common synthetic routes include:

    Cyclization: Formation of the pyrroloisoquinoline core through intramolecular cyclization reactions.

    Ring Annulation: Annulation reactions to introduce additional rings or functional groups.

    Functional Group Modifications: Introduction of the ethyl and dimethyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-5,5-DIMETHYL-2,3-DIOXO-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ETHYL-5,5-DIMETHYL-2,3-DIOXO-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-1-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ETHYL-5,5-DIMETHYL-2,3-DIOXO-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: Compounds with similar nitrogen-containing heterocyclic structures.

    Imidazole Derivatives: Another class of nitrogen-containing heterocycles with diverse biological activities.

Uniqueness

N-ETHYL-5,5-DIMETHYL-2,3-DIOXO-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-1-CARBOXAMIDE is unique due to its specific structural features, such as the ethyl and dimethyl groups, which may confer distinct biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-ethyl-5,5-dimethyl-2,3-dioxo-6H-pyrrolo[2,1-a]isoquinoline-1-carboxamide

InChI

InChI=1S/C17H18N2O3/c1-4-18-15(21)12-13-11-8-6-5-7-10(11)9-17(2,3)19(13)16(22)14(12)20/h5-8H,4,9H2,1-3H3,(H,18,21)

InChI Key

NQHWLRUWOCFEQH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C2C3=CC=CC=C3CC(N2C(=O)C1=O)(C)C

Origin of Product

United States

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